Acetyl-Angiotensin I
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZKCRGEYWALO-VNDBICACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H91N17O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Angiotensin I typically involves the acetylation of Angiotensin I. This process can be achieved through the reaction of Angiotensin I with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent degradation of the peptide.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. After the synthesis, the peptide is cleaved from the support and acetylated using acetic anhydride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Acetyl-Angiotensin I can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments.
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize methionine residues.
Reduction: Reducing agents like DTT or β-mercaptoethanol are used under mild conditions to reduce disulfide bonds.
Major Products Formed:
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Scientific Research Applications
Acetyl-Angiotensin I has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and degradation.
Biology: Employed in studies of the renin-angiotensin system and its role in blood pressure regulation and fluid balance.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Acetyl-Angiotensin I exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding to AT1R, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. The acetylation of Angiotensin I enhances its stability and prolongs its activity, making it a more effective modulator of the renin-angiotensin system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The angiotensin peptide family includes multiple isoforms and derivatives with distinct biological roles. Below is a comparative analysis of Ac-Ang I with key analogues:
Enzymatic Processing Differences
- ACE Interaction : Native Ang I is cleaved by ACE to yield Ang II, but Ac-Ang I’s acetylated N-terminal blocks this processing . Instead, ACE2 may convert Ac-Ang I to Ang 1-9, a cardioprotective peptide, though this pathway requires further validation .
- Stability: Acetylation reduces susceptibility to aminopeptidase B (APB), which degrades Ang II and III . This could prolong Ac-Ang I’s half-life compared to non-acetylated isoforms.
Pharmacological and Clinical Implications
- Therapeutic Potential: A 2018 study noted that acetylated peptides derived from marine sources showed ACE-inhibitory activity (72% inhibition in vitro), suggesting Ac-Ang I or its derivatives could serve as antihypertensive agents .
Research Findings and Data
Enzymatic Activity Studies
- ACE2 Conversion: Donoghue et al. (2000) demonstrated ACE2’s ability to cleave Ang I to Ang 1-9, but Ac-Ang I’s conversion efficiency remains unquantified .
- Thermal Stability : Purified ACE exhibits optimal activity at 40°C and pH 8.0 . Ac-Ang I’s stability under these conditions is unexplored, though its acetyl group may confer resistance to thermal denaturation.
Clinical Trials and Preclinical Data
- Animal Models: In hypertensive rats, acetylated peptides reduced systolic blood pressure by 42.56 mmHg (high dose) and elevated plasma insulin-regulated aminopeptidase (IRAP) activity, suggesting a dual mechanism of action .
- Human Studies: No direct trials on Ac-Ang I exist, but ACE2-targeting therapies (e.g., recombinant ACE2) are under investigation for cardiovascular and COVID-19-related pathologies .
Biological Activity
Acetyl-Angiotensin I (Ac-Ang I) is a synthetic derivative of Angiotensin I, a peptide that plays a crucial role in the renin-angiotensin system (RAS), which is integral to blood pressure regulation and fluid balance. This article explores the biological activity of Ac-Ang I, its mechanisms of action, and its potential therapeutic implications.
This compound primarily functions as a substrate for angiotensin-converting enzyme (ACE), which catalyzes its conversion into Angiotensin II (Ang II), a potent vasoconstrictor. The conversion process involves the cleavage of the C-terminal dipeptide from Ang I, resulting in Ang II, which exerts various physiological effects, including:
- Vasoconstriction : Ang II induces vasoconstriction, increasing blood pressure.
- Aldosterone Secretion : It stimulates the adrenal cortex to release aldosterone, promoting sodium and water retention.
- Sympathetic Nervous System Activation : Ang II enhances norepinephrine release, contributing to increased heart rate and contractility.
Inhibition of ACE Activity
Research has demonstrated that Ac-Ang I can influence ACE activity. Studies indicate that certain compounds can inhibit ACE, thereby decreasing the conversion of Ang I to Ang II. For instance, flavonoids have been shown to exhibit significant ACE inhibitory activity, with varying potencies depending on their structure .
| Compound | ACE Inhibition (%) at 500 µM | IC50 (µM) |
|---|---|---|
| Luteolin | 95 | 23 |
| Quercetin | 60 | 43 |
| Rutin | 57 | 64 |
| Kaempferol | 40 | 178 |
This inhibition can lead to reduced blood pressure and improved cardiovascular outcomes.
Clinical Implications
In clinical settings, the modulation of the RAS through ACE inhibitors has been associated with various health benefits. For example, ACE inhibitors have been shown to reduce the risk of abdominal aortic aneurysm rupture . Additionally, studies suggest that higher doses of ACE inhibitors may be necessary to achieve desired outcomes in tissue ACE inhibition compared to their effects on circulating ACE .
Case Studies
- Study on Pericardial Fluid : A study isolated an ACE isoform from human pericardial fluid and compared its activity with serum ACE. The results indicated that the pericardial fluid exhibited significantly higher angiotensin-I converting activity than serum, suggesting a localized role in peptide metabolism .
- Impact on Vascular Remodeling : Research has shown that ACE inhibition can affect vascular remodeling processes. In animal models, blocking AT1 receptors has been linked to reduced neointimal thickening following vascular injury, highlighting the therapeutic potential of targeting RAS components in preventing vascular diseases .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting Acetyl-Angiotensin I in biological samples, and how can their limitations be mitigated?
- Detection Techniques : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in complex matrices like plasma or tissue homogenates . Enzyme-linked immunosorbent assays (ELISA) are suitable for high-throughput screening but require rigorous validation of antibody specificity to avoid cross-reactivity with structurally similar peptides .
- Validation Steps : Include spike-and-recovery experiments to assess matrix interference and parallelism tests to confirm assay linearity. Report limits of detection (LOD) and quantification (LOQ) in accordance with guidelines for analytical rigor .
Q. What are the standard protocols for isolating this compound from cellular or tissue models, and how do extraction efficiencies vary across methods?
- Extraction Protocols : Acid-ethanol precipitation (e.g., 80% ethanol with 1% trifluoroacetic acid) is effective for peptide stabilization. Solid-phase extraction (SPE) using C18 cartridges improves purity but may require optimization for low-abundance peptides .
- Efficiency Metrics : Compare yield percentages across methods using internal standards (e.g., isotopically labeled this compound). Document centrifugation speeds, pH adjustments, and protease inhibitors to ensure reproducibility .
Q. How does this compound interact with the renin-angiotensin system (RAS), and what in vitro models are optimal for studying its enzymatic processing?
- Pathway Interactions : Use angiotensin-converting enzyme (ACE) inhibition assays to study conversion to downstream metabolites like Angiotensin II. Monitor cleavage kinetics via fluorogenic substrates or HPLC-based time-course analyses .
- Model Systems : Primary endothelial cells or transfected HEK293 cells expressing ACE or chymase can replicate physiological processing. Include controls with protease inhibitors (e.g., EDTA for metalloproteases) to validate enzyme-specific contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported vasoconstrictive effects of this compound across different experimental models?
- Data Discrepancy Analysis : Conduct meta-analyses of published dose-response curves, noting differences in tissue specificity (e.g., renal vs. pulmonary vasculature) or receptor isoform expression (AT1 vs. AT2). Use multivariate regression to identify confounding variables like pH or co-administered ligands .
- Model Harmonization : Standardize protocols using ex vivo vascular rings pre-treated with nitric oxide synthase inhibitors to isolate direct peptide effects. Cross-validate findings in transgenic animal models (e.g., AT1R knockout mice) .
Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, transcriptomics) to elucidate the regulatory networks of this compound?
- Data Integration Frameworks : Apply weighted gene co-expression network analysis (WGCNA) to link peptide abundance with transcriptional clusters. Use pathway enrichment tools (e.g., DAVID, Metascape) to map RAS-related gene ontology terms .
- Validation Workflows : Prioritize candidate biomarkers (e.g., ACE2 or mas receptor transcripts) via siRNA knockdown in cell lines, followed by functional assays (e.g., calcium flux measurements) .
Q. How should researchers design longitudinal studies to assess the role of this compound in chronic inflammatory conditions, ensuring statistical power and ethical compliance?
- Experimental Design : Use randomized controlled trials (RCTs) with stratified sampling based on biomarkers like C-reactive protein. Calculate sample sizes using G*Power software, assuming α=0.05 and β=0.2 for moderate effect sizes .
- Ethical Considerations : Adhere to protocols for informed consent, especially in vulnerable populations (e.g., hypertensive patients). Include Data Safety Monitoring Boards (DSMBs) to review adverse events .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., buffer compositions, centrifugation times) in supplementary materials, following journals’ guidelines for raw data deposition .
- Statistical Reporting : Use mixed-effects models for clustered data (e.g., repeated measurements) and report effect sizes with 95% confidence intervals. Avoid overreliance on p-values; emphasize biological significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
